5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
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Overview
Description
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide typically involves a multi-step process. One common method includes the reaction of anthranilic acid with formamide to form a quinazolinone intermediate. This intermediate is then reacted with 4-methoxybenzylamine and pentanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or the use of deep eutectic solvents. These methods aim to reduce environmental impact and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-quinazolin-1-yl-acetic acid esters
- 2-methyl-3-substituted-quinazolin-4(3H)-ones
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
What sets 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxyphenyl and pentanamide groups contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBKBGTICPBQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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